molecular formula C24H30N2O5 B2955966 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1421483-06-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2955966
CAS RN: 1421483-06-8
M. Wt: 426.513
InChI Key: YYFBSTULXNUKSX-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interactions with Cannabinoid Receptors

Research on cannabinoids and their analogs, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a structurally related compound), has elucidated their binding affinities and interactions with cannabinoid receptors. Conformational analyses and pharmacophore models have provided insights into how these compounds bind to CB1 receptors, suggesting that certain molecular conformations dominate the steric binding interaction with the receptor. These studies are foundational for understanding the antagonist activity of similar compounds and for the development of new cannabinoid receptor ligands (Shim et al., 2002).

Medical Imaging Applications

The development of positron emission tomography (PET) ligands for imaging cerebral cannabinoid CB1 receptors is another area of interest. Compounds structurally similar to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide have been synthesized and evaluated for their potential as tracers. These studies aim to develop radiolabeled forms for biological imaging, which could be critical for understanding various neurological conditions and for the development of cannabinoid-related therapies (Tobiishi et al., 2007).

Antibacterial and Anti-inflammatory Properties

The synthesis of novel compounds with potential bioactive properties, including antibacterial and anti-inflammatory activities, has been explored. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. These findings highlight the therapeutic potential of these compounds in treating infectious diseases (Ismail et al., 2004).

Moreover, the synthesis and characterization of new (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have demonstrated antibacterial activity. This research opens avenues for developing new antimicrobial agents (Aghekyan et al., 2020).

Mechanism of Action

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-29-21-5-3-2-4-20(21)24(9-14-30-15-10-24)23(28)25-16-18-6-11-26(12-7-18)22(27)19-8-13-31-17-19/h2-5,8,13,17-18H,6-7,9-12,14-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFBSTULXNUKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.